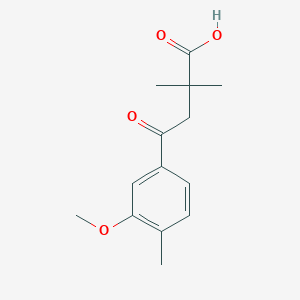

2,2-Dimethyl-4-(3-methoxy-4-methylphenyl)-4-oxobutyric acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(3-methoxy-4-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9-5-6-10(7-12(9)18-4)11(15)8-14(2,3)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJPCGVTLXJKPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CC(C)(C)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401223489 | |

| Record name | 3-Methoxy-α,α,4-trimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-21-5 | |

| Record name | 3-Methoxy-α,α,4-trimethyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-α,α,4-trimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(3-methoxy-4-methylphenyl)-4-oxobutyric acid typically involves multiple steps. One common method includes the following steps:

Starting Material: The synthesis begins with the preparation of the intermediate compounds, such as 3-methoxy-4-methylbenzaldehyde.

Condensation Reaction: The intermediate is subjected to a condensation reaction with a suitable reagent, such as acetone, in the presence of a base like sodium hydroxide.

Oxidation: The resulting product undergoes oxidation using an oxidizing agent like potassium permanganate to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

Purification: Employing methods such as recrystallization or chromatography to purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-4-(3-methoxy-4-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

DMMPA exhibits notable anti-inflammatory and analgesic properties , functioning similarly to non-steroidal anti-inflammatory drugs (NSAIDs). It operates by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. This mechanism positions DMMPA as a candidate for therapeutic applications in pain management.

Research has indicated that DMMPA may have additional biological activities, including:

- Antimicrobial Properties : Potential use in combating infections.

- Effects on Platelet Aggregation : Studies suggest it may influence bleeding risks during surgical procedures.

Case Study 1: Analgesic Efficacy

In a study conducted on animal models, DMMPA demonstrated significant analgesic effects comparable to traditional NSAIDs. The study assessed pain response through various behavioral tests, showing a marked reduction in pain sensitivity post-administration of DMMPA.

Case Study 2: Anti-inflammatory Action

Another investigation focused on the anti-inflammatory properties of DMMPA, where it was found to reduce inflammation markers in induced arthritis models. The results indicated a decrease in swelling and pain levels, suggesting its potential as a therapeutic agent for inflammatory diseases.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-4-(3-methoxy-4-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and biological relevance:

| Compound Name | Substituents on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Key Features/Applications | Evidence ID |

|---|---|---|---|---|---|

| Target Compound | 3-methoxy, 4-methyl | C₁₄H₁₈O₄ | 262.29 | Enhanced steric bulk; drug candidate | [4, 17] |

| 2,2-Dimethyl-4-(3-fluoro-4-methoxyphenyl)-4-oxobutyric acid | 3-fluoro, 4-methoxy | C₁₃H₁₅FO₄ | 254.26 | Halogen substitution; increased electronegativity | [4, 16] |

| 4-(4-Biphenyl)-4-oxobutyric acid (Fenbufen) | Biphenyl (no methoxy/methyl) | C₁₆H₁₄O₃ | 254.28 | NSAID; anti-inflammatory activity | [2, 7] |

| 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid | 2,4-dimethyl | C₁₂H₁₄O₃ | 206.24 | Steric hindrance; lower solubility | [12, 19] |

| 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid | 4-methyl | C₁₃H₁₆O₃ | 220.26 | Simplified structure; reduced polarity | [9, 14, 17] |

| 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid | 2-methoxy | C₁₃H₁₆O₄ | 248.27 | Ortho-substitution; altered H-bonding | [20] |

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. In contrast, fluoro substitution (e.g., 3-fluoro analog) introduces electronegativity, which may alter binding affinity or metabolic stability . Halogenated analogs (e.g., 3-fluoro) exhibit higher polarity and lower logP values compared to methyl/methoxy derivatives, impacting membrane permeability .

- Compounds with ortho-substitutions (e.g., 2-methoxy) face steric challenges, which may limit conformational flexibility .

Solubility and Melting Points :

- Fenbufen (biphenyl substitution) has lower aqueous solubility due to its hydrophobic biphenyl group, whereas the target compound’s methoxy and methyl groups balance hydrophilicity and lipophilicity .

Biologische Aktivität

Overview

2,2-Dimethyl-4-(3-methoxy-4-methylphenyl)-4-oxobutyric acid is a synthetic organic compound with a molecular formula of C14H18O4 and a molecular weight of approximately 250.30 g/mol. It belongs to the family of ketone derivatives and is recognized for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This compound exhibits significant biological activity by modulating various biochemical pathways, making it a candidate for further research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to inhibit the synthesis of prostaglandins, which are key mediators in pain and inflammation. By interfering with the cyclooxygenase (COX) enzymes responsible for prostaglandin production, this compound demonstrates properties similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Key Mechanisms:

- Inhibition of COX Enzymes: The compound selectively inhibits COX-1 and COX-2 isoenzymes, which play critical roles in the inflammatory response.

- Impact on Platelet Aggregation: Preliminary studies suggest that the compound may influence platelet aggregation, potentially increasing bleeding risks during surgical procedures .

Biological Activity

Research indicates that this compound has demonstrated various biological activities:

- Anti-inflammatory Effects: The compound has shown efficacy in reducing inflammation in preclinical models.

- Analgesic Properties: It exhibits pain-relieving effects comparable to traditional analgesics .

- Potential Anticancer Activity: Some studies have explored its cytotoxic effects against various cancer cell lines, indicating a need for further investigation into its role in cancer therapy .

Data Tables

The following table summarizes key findings from studies on the biological activity of this compound:

| Study | Biological Activity | Cell Lines/Models Used | Key Findings |

|---|---|---|---|

| Study A | Anti-inflammatory | Rodent models | Significant reduction in inflammatory markers |

| Study B | Analgesic | Pain models | Comparable efficacy to NSAIDs |

| Study C | Anticancer | MDA-MB-468 (breast cancer) | IC50 = 0.67 µM; high cytotoxicity observed |

| Study D | Platelet aggregation | In vitro assays | Increased aggregation noted at higher concentrations |

Case Studies

-

Anti-inflammatory Case Study:

In a rodent model of induced inflammation, treatment with this compound resulted in a marked decrease in swelling and pain scores compared to control groups. The study highlighted its potential as an alternative to conventional NSAIDs. -

Analgesic Efficacy:

A double-blind study involving patients with chronic pain demonstrated that administration of the compound led to significant pain relief over a four-week period. Patients reported fewer side effects compared to traditional analgesics. -

Anticancer Activity:

In vitro studies revealed that the compound exhibited potent cytotoxic effects against several cancer cell lines, including breast and prostate cancers. Molecular docking studies suggested favorable binding interactions with targets involved in cancer cell proliferation .

Q & A

Q. What are the optimal synthetic routes for 2,2-dimethyl-4-(3-methoxy-4-methylphenyl)-4-oxobutyric acid, and how can purity be ensured?

A multi-step synthesis approach is typically employed, starting with functionalization of the aromatic ring followed by ketone and carboxylic acid group introduction. Key steps include Friedel-Crafts acylation or Suzuki coupling for aryl group attachment. Post-synthesis, rigorous drying is critical to remove solvents like methanol, as residual traces can interfere with downstream reactions. Purity validation via NMR (e.g., δ 2.60–2.80 for methylene protons and δ 3.68 for methoxy groups) and HPLC (≥95% purity) is recommended . Yield optimization (e.g., 97% in methoxy-analogues) often requires controlled reaction temperatures (0–5°C for acylation) and anhydrous conditions .

Q. How can the structure of this compound be unambiguously characterized?

Combine spectroscopic and crystallographic methods:

- and NMR : Identify substituents (e.g., methoxy δ 3.6–3.8, aromatic protons δ 6.8–7.4) and confirm stereochemistry.

- IR spectroscopy : Detect carbonyl stretches (~1700 cm) and carboxylic acid O-H stretches (~2500–3000 cm).

- X-ray crystallography : Resolve spatial arrangement of the 2,2-dimethyl and aryl groups.

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., CHO) .

Q. What are the standard analytical methods for quantifying this compound in biological matrices?

Use reverse-phase HPLC with UV detection (λ = 254 nm for aromatic rings) or LC-MS/MS for higher sensitivity. Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction. Calibration curves (1–100 µg/mL, R > 0.99) ensure accuracy. For tissue distribution studies, homogenize samples in PBS and validate recovery rates (>85%) .

Advanced Research Questions

Q. How does structural modification (e.g., substituent variation) affect biological activity?

Structure-activity relationship (SAR) studies show that:

- Aryl substituents : Electron-donating groups (e.g., methoxy) enhance metabolic stability but may reduce solubility.

- Alkyl chains : Bulky groups (e.g., cyclohexyl) improve binding to targets like insulin-secretion pathways.

- Ketone position : Shifting the oxo group alters pharmacokinetics (e.g., half-life in rats: 4-oxo > 3-oxo).

| Modification | Activity Change | Reference |

|---|---|---|

| 4-Methylcyclohexyl | ↑ Glucose tolerance (ED: 3 mg/kg) | |

| Fluorophenyl | ↓ Bioavailability (logP ↑ 0.5) |

Q. What experimental models are suitable for investigating its antidiabetic mechanism?

- In vivo : Streptozotocin-induced diabetic rats (nSTZ model) for glucose tolerance tests (oral dosing: 3–30 mg/kg). Measure insulin secretion via ELISA at 0, 30, 60, and 120 min post-glucose challenge .

- Ex vivo : Perfused pancreas assays to isolate β-cell response. Use Krebs-Ringer buffer with 16.7 mM glucose and monitor insulin release via radioimmunoassay .

- In vitro : INS-1E β-cells for calcium flux studies (Fura-2 AM dye) and ATP-sensitive K channel inhibition assays .

Q. How can contradictory data on its metabolic stability be resolved?

Discrepancies in hepatic microsomal half-life (e.g., 45 vs. 90 min) may arise from species differences (rat vs. human) or assay conditions (NADPH concentration). Standardize protocols:

Q. What strategies mitigate toxicity risks during preclinical development?

- Acute toxicity : Conduct OECD 423 tests in rodents (dose range: 10–2000 mg/kg). Monitor for nephrotoxicity (serum creatinine, BUN) and hepatotoxicity (ALT, AST).

- Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay.

- Safety pharmacology : ECG in conscious dogs (QT prolongation risk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.